molecular formula C30H60O2 B12642698 Docosyl 2-ethylhexanoate CAS No. 97467-67-9

Docosyl 2-ethylhexanoate

Cat. No.: B12642698
CAS No.: 97467-67-9
M. Wt: 452.8 g/mol
InChI Key: IVVSKQQLKMIDFD-UHFFFAOYSA-N
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Description

Docosyl 2-ethylhexanoate is a long-chain ester derived from 2-ethylhexanoic acid and docosanol (a 22-carbon alcohol). The 2-ethylhexanoate moiety introduces branching at the second carbon of the hexanoate chain, while the docosyl group (C22H45) contributes to its hydrophobicity and high molecular weight. The estimated molecular formula is C30H60O2, with a molecular weight of approximately 452.8 g/mol. Such esters are typically used in lubricants, plasticizers, or polymer additives due to their thermal stability and low volatility .

Properties

CAS No.

97467-67-9

Molecular Formula

C30H60O2

Molecular Weight

452.8 g/mol

IUPAC Name

docosyl 2-ethylhexanoate

InChI

InChI=1S/C30H60O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-32-30(31)29(6-3)27-8-5-2/h29H,4-28H2,1-3H3

InChI Key

IVVSKQQLKMIDFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosyl 2-ethylhexanoate can be synthesized through the esterification reaction between docosanol and 2-ethylhexanoic acid. The reaction typically involves the use of a catalyst, such as an immobilized lipase (e.g., Novozym 435), in an organic solvent like n-hexane . The reaction conditions include maintaining a specific temperature and stirring rate to ensure optimal yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar catalysts and solvents. The reaction parameters are optimized to achieve high yields and cost-effectiveness. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Docosyl 2-ethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The ester group in this compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Docosyl 2-ethylhexanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of docosyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes involved in lipid metabolism, influencing various biochemical processes. The ester group in this compound can undergo hydrolysis, releasing docosanol and 2-ethylhexanoic acid, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Docosyl Hexanoate

Docosyl hexanoate (C28H56O2, MW: 424.74 g/mol) shares a similar structure but lacks the 2-ethyl branching. Key differences include:

  • Branching Effects: The linear hexanoate chain in docosyl hexanoate results in higher crystallinity and melting point compared to the branched 2-ethylhexanoate derivative.
  • Applications: Both compounds may serve as lubricants, but the branching in docosyl 2-ethylhexanoate likely enhances solubility in nonpolar matrices, making it more suitable for polymer plasticization .
Property Docosyl Hexanoate This compound (Inferred)
Molecular Formula C28H56O2 C30H60O2
Molecular Weight (g/mol) 424.74 ~452.8
Branching None 2-ethyl group on hexanoate chain

Metal 2-Ethylhexanoates: Cerium and Tin Derivatives

Cerium(III) 2-ethylhexanoate (C24H45CeO6) and stannous 2-ethylhexanoate (Sn(C8H15O2)2) are metal salts with distinct applications:

  • Cerium(III) 2-Ethylhexanoate: Used in catalysis and corrosion inhibition. Its rare-earth properties enhance reactivity in oxidation reactions .
  • Stannous 2-Ethylhexanoate: A catalyst for polyurethane foams and silicones, leveraging tin’s electrophilic character to accelerate polymerization .
Property Cerium(III) 2-Ethylhexanoate Stannous 2-Ethylhexanoate This compound (Inferred)
Primary Use Catalysis, corrosion inhibition Polymerization catalyst Plasticizer, lubricant
State at Room Temp. Solid Liquid or low-melting solid Solid (high melting point)
Reactivity High (rare-earth metal) Moderate (tin-based) Low (non-reactive ester)

Esters of 2-Ethylhexanoic Acid: 2-Ethylhexyl 2-Ethylhexanoate

2-Ethylhexyl 2-ethylhexanoate (CAS RN: 7425-14-1) is a smaller ester with a 2-ethylhexyl group. Key comparisons include:

  • Molecular Weight: ~256.4 g/mol, significantly lower than this compound, leading to higher volatility.
  • Applications : Used in cosmetics and coatings, whereas docosyl derivatives are suited for high-temperature applications due to their stability .
Property 2-Ethylhexyl 2-Ethylhexanoate This compound (Inferred)
Molecular Weight ~256.4 g/mol ~452.8 g/mol
Volatility High Low
Typical Use Cosmetics, coatings Polymers, lubricants

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